(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)butanamide
Description
The compound "(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)butanamide" is a thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure comprises three key regions:
- Thioxothiazolidinone core: A five-membered ring with a thioxo (C=S) group at position 2 and a ketone (C=O) at position 4.
- Benzo[d][1,3]dioxole moiety: A methylenedioxy-substituted aromatic ring fused to the thiazolidinone via a methylene bridge.
- N-(3,4-dimethylphenyl)butanamide side chain: A butanamide linker terminating in a dimethyl-substituted phenyl group.
Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzo[d][1,3]dioxole group is a known pharmacophore in medicinal chemistry, often associated with metabolic stability and enzyme inhibition .
Properties
IUPAC Name |
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-5-7-17(10-15(14)2)24-21(26)4-3-9-25-22(27)20(31-23(25)30)12-16-6-8-18-19(11-16)29-13-28-18/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,24,26)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUKIHKCGHPTQN-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)butanamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazolidinedione moieties. The general synthetic route includes:
- Formation of Thiazolidinedione : Reacting appropriate thioketones with aldehydes to form the thiazolidinedione framework.
- Condensation : The thiazolidinedione is then reacted with 3,4-dimethylphenyl butanamide under acidic or basic conditions to yield the final product.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that thiazolidinedione derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- IC50 Values : Studies have reported IC50 values in the low micromolar range against various cancer cell lines such as HepG2 and MCF7, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound 1 | HepG2 | 2.38 |
| Similar Compound 2 | MCF7 | 4.52 |
Antioxidant Activity
Thiazolidinediones are known for their antioxidant properties, which help in reducing oxidative stress in cells. The mechanism involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling, which is crucial in chronic inflammatory diseases.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound's interaction with nuclear receptors such as PPAR-gamma could enhance insulin sensitivity and modulate lipid metabolism .
Case Studies
Several studies have focused on the biological effects of thiazolidinedione derivatives:
- Anticancer Study : A study evaluated a related thiazolidinedione derivative's effect on apoptosis in cancer cells. The results indicated increased apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
- Diabetes Research : Another study investigated the effects of similar compounds on insulin sensitivity in diabetic animal models, demonstrating significant reductions in blood glucose levels and improved metabolic profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of thiazolidinone derivatives, including the compound . Thiazolidinones are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that modifications to the thiazolidinone structure can enhance anticancer activity by targeting specific pathways involved in tumor growth.
Case Study:
A study demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Case Study:
In one study, the compound was tested for its ability to inhibit lipoxygenase, an enzyme associated with inflammation. Molecular docking studies indicated a strong binding affinity, suggesting potential as a therapeutic agent for conditions like arthritis and asthma .
Antimicrobial Activity
Thiazolidinone derivatives have shown promising antimicrobial properties against various pathogens. The compound's structural features may contribute to its effectiveness against bacteria and fungi.
Case Study:
Research found that certain thiazolidinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Sensor Development
The compound's unique chemical structure has been explored for use in sensor technology, particularly for detecting heavy metals like lead.
Case Study:
A novel sensor was developed using derivatives of the compound for the selective detection of lead ions in environmental samples. The sensor demonstrated high sensitivity and selectivity, indicating potential applications in environmental monitoring .
Synthesis and Characterization
The synthesis of (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)butanamide typically involves multi-step organic reactions, including condensation reactions that yield high purity products suitable for biological testing.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Reflux | 70 |
| 2 | Purification | Crystallization | 85 |
| 3 | Characterization | NMR, HPLC | - |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural homology with other thiazolidinone derivatives, particularly those synthesized via carbodiimide-mediated coupling (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives) . Key comparisons include:
Physicochemical Properties (Hypothesized)
- Lipophilicity (logP) : The thioxo group and dimethylphenyl substituent likely increase logP compared to the dioxo analog, enhancing membrane permeability but reducing aqueous solubility.
- Hydrogen bonding : The thioxo group acts as a weaker hydrogen bond acceptor than oxo, which may alter binding interactions with biological targets.
Research Techniques and Structural Analysis
X-ray crystallography (via SHELX programs) is critical for resolving the thiazolidinone ring’s puckering conformation, which influences bioactivity . The thioxo group may induce distinct puckering amplitudes (q) and phase angles (φ) compared to dioxo analogs, as modeled by Cremer and Pople’s coordinates . Such conformational differences could modulate interactions with targets like kinases or proteases.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization should begin with evaluating coupling agents and catalysts. For example, trichloroisocyanuric acid (TCICA) has been effective in forming thiazolidinone scaffolds via oxidative coupling . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Reagent stoichiometry : Use a 1.2:1 molar ratio of benzodioxole precursor to thioxothiazolidinone core to minimize unreacted intermediates. Systematic Design of Experiments (DoE) frameworks, such as factorial design, can identify critical variables for scale-up .
Q. What spectroscopic and chromatographic methods are most effective for characterizing structural purity?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the benzodioxole-thiazolidinone linkage (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- IR spectroscopy : Detect thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) and detect hydrolytic degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Comparative assays : Parallel testing in multiple cell lines (e.g., cancer vs. non-cancerous) with standardized protocols .
- Molecular docking : Use AutoDock Vina to compare binding affinities with target proteins (e.g., HDACs or kinases) and validate via site-directed mutagenesis .
- Data normalization : Apply Z-score analysis to account for batch effects in high-throughput screens .
Q. What computational strategies are recommended for elucidating the mechanism of action?
Methodological Answer: Integrate multi-scale modeling:
- Density Functional Theory (DFT) : Calculate electron-density maps to identify reactive sites (e.g., thioxo group’s nucleophilicity) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories (GROMACS) to study conformational stability .
- AI-driven QSAR : Train models on PubChem datasets to predict off-target effects and optimize selectivity .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of analogues?
Methodological Answer: A tiered SAR approach is critical:
- Core modifications : Synthesize derivatives with substituted benzodioxole rings (e.g., halogenation at C5) to assess electronic effects on bioactivity .
- Side-chain variation : Replace the 3,4-dimethylphenyl group with heteroaromatic moieties (e.g., pyridyl) and evaluate solubility-logP trade-offs .
- In silico screening : Use Schrödinger’s Glide to prioritize analogues with improved ADMET profiles before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
